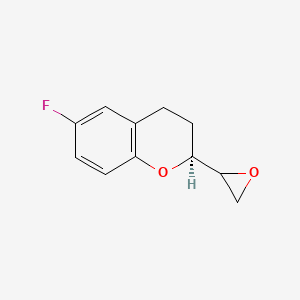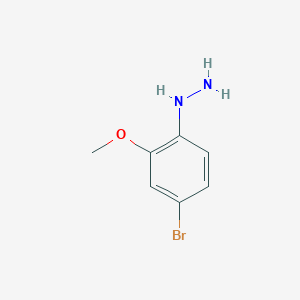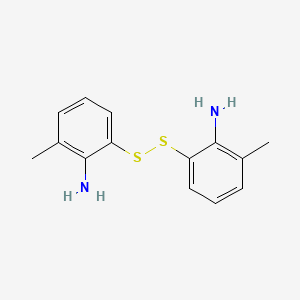![molecular formula C10H9NO3 B1503885 Methyl 5-methylbenzo[d]oxazole-2-carboxylate CAS No. 27383-91-1](/img/structure/B1503885.png)
Methyl 5-methylbenzo[d]oxazole-2-carboxylate
Overview
Description
Methyl 5-methylbenzo[d]oxazole-2-carboxylate: is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure. This particular compound is characterized by a methyl group at the 5-position of the benzene ring and a carboxylate ester group at the 2-position of the oxazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 5-methyl-2-aminophenol with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Alternative Methods: Another approach involves the reaction of 5-methyl-2-hydroxybenzaldehyde with chloroacetic acid under acidic conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained to ensure high yield and purity.
Continuous Flow Process: Some manufacturers may employ continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Substitution reactions at the methyl group or the carboxylate ester can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different alkyl or aryl derivatives.
Biochemical Analysis
Biochemical Properties
Methyl 5-methylbenzo[d]oxazole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aromatic aldehydes during the synthesis of HIV-reverse transcriptase inhibitors . The nature of these interactions often involves condensation reactions, which are essential for the formation of complex molecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of bis-styryl dyes, which are known to have significant effects on cellular processes . These dyes can alter cell signaling pathways and gene expression, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with aromatic aldehydes during the synthesis of HIV-reverse transcriptase inhibitors involves binding interactions that inhibit the enzyme’s activity . This inhibition is crucial for the compound’s antiviral properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable when sealed in dry conditions at temperatures between 2-8°C . Its degradation over time can lead to changes in its biochemical properties and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause significant changes in cellular metabolism and gene expression, leading to toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, its interaction with aromatic aldehydes during the synthesis of HIV-reverse transcriptase inhibitors involves metabolic pathways that are essential for the compound’s antiviral properties . These pathways can affect metabolic flux and metabolite levels, leading to changes in cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement within the cell. For instance, its interaction with aromatic aldehydes during the synthesis of HIV-reverse transcriptase inhibitors involves transport mechanisms that are crucial for its antiviral properties . These mechanisms can affect its localization and accumulation within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its interaction with aromatic aldehydes during the synthesis of HIV-reverse transcriptase inhibitors involves localization to specific cellular compartments that are essential for its antiviral properties . This localization can affect its activity and function within the cell.
Scientific Research Applications
Chemistry: Methyl 5-methylbenzo[d]oxazole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: The compound and its derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which Methyl 5-methylbenzo[d]oxazole-2-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Methyl 2-methylbenzo[d]oxazole-5-carboxylate: Similar structure but with the methyl group at a different position on the benzene ring.
Ethyl 2-methylbenzo[d]oxazole-5-carboxylate: Similar to the methyl derivative but with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl 5-methylbenzo[d]oxazole-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other oxazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl 5-methyl-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-3-4-8-7(5-6)11-9(14-8)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWXWKQFZDJTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680536 | |
| Record name | Methyl 5-methyl-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27383-91-1 | |
| Record name | Methyl 5-methyl-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)


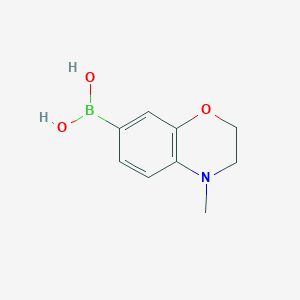
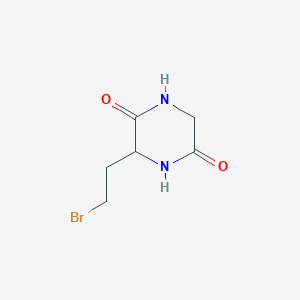
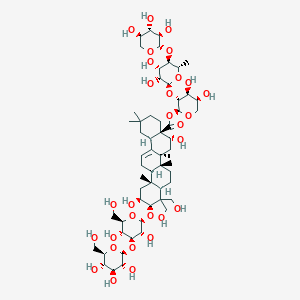
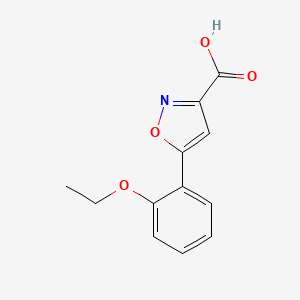

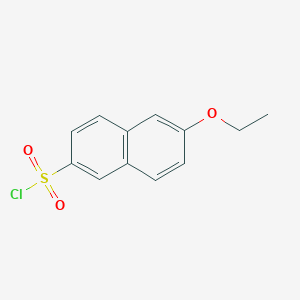
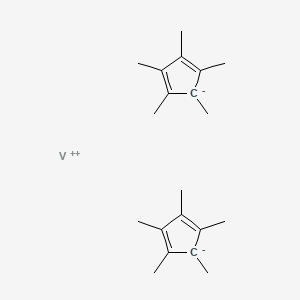
![1-methyl-5-pivalamido-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1503821.png)
